molecular formula C7H4Cl2F2 B2435377 1,4-Dichloro-2-(difluoromethyl)benzene CAS No. 1214379-60-8

1,4-Dichloro-2-(difluoromethyl)benzene

Cat. No.: B2435377
CAS No.: 1214379-60-8
M. Wt: 197.01
InChI Key: DHQYOPIKTSWKBF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 4, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of 1,4-dichlorobenzene. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction may be catalyzed by transition metals like copper or palladium to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can significantly improve the production rates and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Copper, palladium, nickel

Major Products

    Substituted Derivatives: Products with various functional groups replacing the chlorine atoms

    Oxidized Products: Difluoromethyl ketones

    Reduced Products: Difluoromethyl alcohols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQYOPIKTSWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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